![molecular formula C26H23BF4O4 B3068515 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate CAS No. 580-34-7](/img/structure/B3068515.png)
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Overview
Description
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, also known as 2,4,6-Tri-p-anisylpyrylium (TAP) fluoroborate, is an organocatalyst . It has the empirical formula C26H23BF4O4 and a molecular weight of 486.26 . It is used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate consists of a pyrylium core with three 4-methoxyphenyl groups attached at the 2, 4, and 6 positions . The tetrafluoroborate anion is associated with the pyrylium cation .Chemical Reactions Analysis
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .Physical And Chemical Properties Analysis
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a powder . It has a melting point of 346-351 °C . It has a molecular weight of 486.3 g/mol and a complexity of 474 . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Stereoselective Synthesis of C2-Symmetric Cyclobutane Alkene Dimers
This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Total Synthesis of Lignans
The compound plays a significant role in the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A . Lignans are a type of polyphenolic compound found in plants and have been studied for their potential health benefits.
Photoinduced Electron Transfer (PET) Reactions
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can also catalyze photoinduced electron transfer (PET) reactions . PET reactions are fundamental processes in many areas of chemistry and biology, including photosynthesis and vision.
Photocatalysis
This compound is used as a photosensitizer in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This has wide-ranging applications, from environmental remediation to the production of renewable energy.
Polymerization
As a photosensitizer, it can also be used in the polymerization process . This is particularly useful in the production of various types of polymers with specific properties.
Functionalization of Heterocyclic Amines
Pyrylium tetrafluoroborate is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds, making pyrylium tetrafluoroborate a valuable reagent for late-stage functionalization .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)pyrylium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O4.BF4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSVSVMPBGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate | |
CAS RN |
580-34-7 | |
Record name | Meteor A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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